2-Chloro-7-(1,3-dioxan-2-yl)quinoline
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Overview
Description
2-Chloro-7-(1,3-dioxan-2-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 2-position and a 1,3-dioxane ring at the 7-position. This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 2-Chloro-7-(1,3-dioxan-2-yl)quinoline typically involves the construction of the quinoline ring followed by the introduction of the chlorine and dioxane substituents. One common synthetic route starts with the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone under acidic conditions to form the quinoline core. The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus oxychloride. The 1,3-dioxane ring can be appended through a nucleophilic substitution reaction involving a diol and an appropriate leaving group .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to enhance yield and reduce reaction times .
Chemical Reactions Analysis
2-Chloro-7-(1,3-dioxan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the chlorine atom or reduce other functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems, which are often facilitated by Lewis acids like aluminum chloride
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
2-Chloro-7-(1,3-dioxan-2-yl)quinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The biological activity of 2-Chloro-7-(1,3-dioxan-2-yl)quinoline is attributed to its ability to interact with various molecular targets. For instance, its antimicrobial activity is linked to the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. The compound’s antimalarial activity involves the inhibition of heme polymerase, an enzyme essential for the survival of the malaria parasite .
Comparison with Similar Compounds
Similar compounds to 2-Chloro-7-(1,3-dioxan-2-yl)quinoline include other chloroquinoline derivatives such as 2-Chloroquinoline and 7-Chloroquinoline. These compounds share the quinoline core but differ in the position and nature of their substituents. The presence of the 1,3-dioxane ring in this compound imparts unique steric and electronic properties, enhancing its reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H12ClNO2 |
---|---|
Molecular Weight |
249.69 g/mol |
IUPAC Name |
2-chloro-7-(1,3-dioxan-2-yl)quinoline |
InChI |
InChI=1S/C13H12ClNO2/c14-12-5-4-9-2-3-10(8-11(9)15-12)13-16-6-1-7-17-13/h2-5,8,13H,1,6-7H2 |
InChI Key |
IXKAYYYZWIWWIU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C2=CC3=C(C=C2)C=CC(=N3)Cl |
Origin of Product |
United States |
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